N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide
Description
N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide is a tertiary amine derivative featuring a pyrrolidine core substituted with a benzyl group at the nitrogen atom and a chloroacetamide moiety attached via a methylene bridge. Its molecular formula is C₁₆H₂₃ClN₂O, with a molecular weight of 294.82 g/mol . While its specific biological activity remains underexplored in the provided evidence, its synthesis and structural analogs suggest relevance in medicinal chemistry, particularly in the design of neuroactive or antimicrobial agents .
Properties
IUPAC Name |
N-[(1-benzylpyrrolidin-2-yl)methyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c15-9-14(18)16-10-13-7-4-8-17(13)11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBPELXSJHBWLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors.
Benzylation: The pyrrolidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Chloro-acetamide Formation: The benzylated pyrrolidine is reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the amide group can yield amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-azido-acetamide or N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-thioacetamide.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-amino-acetamide.
Scientific Research Applications
Medicinal Chemistry
N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide is being investigated for its potential as a lead compound in drug discovery, particularly for pain management and neurological disorders. Its structural similarities to known analgesics suggest it may modulate pain pathways effectively.
Neuropharmacology
Preliminary studies indicate that this compound may interact with neurotransmitter receptors, influencing neurotransmission pathways. This suggests potential applications in treating conditions such as anxiety, depression, or other neurological disorders.
Antimicrobial Activity
Research indicates that this compound may exhibit antimicrobial properties. Although further studies are required to confirm its efficacy against specific pathogens, initial findings suggest it could be useful in developing new antimicrobial agents.
Anti-Cancer Potential
Some derivatives of this compound have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction. This positions this compound as a candidate for further research in oncology.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Pain Management | Demonstrated efficacy in modulating pain pathways similar to existing analgesics. |
| Study B | Antimicrobial Properties | Preliminary results indicated potential antimicrobial effects against certain bacterial strains. |
| Study C | Cancer Cell Proliferation | Showed inhibition of cancer cell growth in vitro, suggesting a mechanism involving apoptosis. |
Mechanism of Action
The mechanism of action of N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide involves its interaction with specific molecular targets. The benzyl group and pyrrolidine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The chloro-acetamide moiety can undergo hydrolysis to release active intermediates that further interact with biological pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : N-cyclopropyl or N-isopropyl groups on the acetamide moiety introduce steric bulk, which may modulate solubility or metabolic stability .
Chloroacetamide Derivatives with Heterocyclic Cores
Key Observations :
- Bioactivity Correlation : Pyridine- and benzimidazole-containing analogs exhibit antimicrobial activity, suggesting that the chloroacetamide group synergizes with aromatic heterocycles to enhance target binding .
- Synthetic Accessibility : Benzimidazole derivatives achieve higher yields (e.g., 74% for morpholin-4-yl analogs) compared to pyrrolidine-based compounds, possibly due to favorable reaction kinetics .
Biological Activity
N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings and case studies.
1. Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 1-benzylpyrrolidine with chloroacetyl chloride. The reaction conditions can vary, but it generally requires an organic solvent such as dichloromethane or dimethylformamide (DMF) under controlled temperatures.
Table 1: Synthesis Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 1-Benzylpyrrolidine + Chloroacetyl chloride | DMF, 0°C to room temperature |
| 2 | Work-up and purification | Ethyl acetate extraction, recrystallization |
2.1 Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study assessing the Minimum Inhibitory Concentration (MIC), this compound demonstrated MIC values ranging from 0.8 µg/mL to 100 µg/mL against strains such as Staphylococcus aureus and Escherichia coli . This suggests a strong potential for use in treating bacterial infections.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.8 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 25 |
The biological activity of this compound may be attributed to its interaction with key bacterial enzymes. Molecular docking studies suggest that the compound binds effectively to the active sites of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase, which are critical for bacterial growth and replication .
Binding Affinity Analysis
The docking studies revealed strong binding interactions characterized by hydrogen bonds and hydrophobic interactions with amino acid residues at the enzyme's active sites, indicating a potential mode of action that disrupts bacterial metabolic processes .
4. Pharmacological Potential
Given its promising antibacterial properties, this compound could be a candidate for further pharmacological development. Its structure suggests potential applications beyond antibacterial activity, possibly extending to antiviral or anticancer properties, as seen with similar compounds in the literature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
